N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
Description
N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a synthetic small molecule characterized by a 3-bromophenyl group linked to a 2-oxoacetamide scaffold. The piperazine ring at the acetamide’s C2 position is further substituted with a 1H-indole-2-carbonyl group.
Properties
Molecular Formula |
C21H19BrN4O3 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C21H19BrN4O3/c22-15-5-3-6-16(13-15)23-19(27)21(29)26-10-8-25(9-11-26)20(28)18-12-14-4-1-2-7-17(14)24-18/h1-7,12-13,24H,8-11H2,(H,23,27) |
InChI Key |
BSXJGRRSVLKJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperazine Coupling: The piperazine ring is often introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.
Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Bromination Reactions
The 3-bromophenyl group serves as a key site for electrophilic aromatic substitution (EAS), allowing further bromination under controlled conditions. Reactions typically use bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlBr₃.
| Reaction Conditions | Outcome |
|---|---|
| Br₂ (1.2 equiv), FeBr₃ (cat.), DCM, 0–25°C | Bromination at the para-position relative to the existing bromine atom. |
| NBS (N-bromosuccinimide), AIBN, CCl₄, reflux | Radical bromination targeting alkyl side chains (if present). |
Significance : Bromination enhances steric bulk and modulates electronic properties, potentially improving binding affinity in biological systems.
Nucleophilic Substitution Reactions
The bromine atom on the phenyl ring undergoes nucleophilic substitution with amines, thiols, or alkoxides.
| Reagents | Mechanism | Products |
|---|---|---|
| K₂CO₃, DMF, 80°C, aryl amine | SNAr (nucleophilic aromatic substitution) | Phenylamine derivatives. |
| NaSH, DMSO, 120°C | Thiol substitution | Thioether-linked analogs. |
| CuI, L-proline, K₂CO₃, DMSO | Ullmann-type coupling with aryl halides | Biaryl structures. |
Key Observation : Substitution reactions retain the indole-piperazine core while diversifying the aryl moiety.
Piperazine Ring Modifications
The piperazine moiety participates in alkylation, acylation, and cross-coupling reactions.
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions:
-
Conditions : Pyridine, CH₂Cl₂, 0°C → 25°C
-
Product : N-acylated piperazine derivatives.
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃, DMF
-
Outcome : Quaternary ammonium salts with enhanced solubility.
Indole Ring Reactivity
The indole core undergoes Friedel–Crafts alkylation and electrophilic substitution:
| Reaction | Conditions | Site Selectivity |
|---|---|---|
| Friedel–Crafts alkylation | AlCl₃, CH₂Cl₂, alkyl halide, 0°C | C3 position of indole. |
| Nitration | HNO₃/H₂SO₄, 0°C | C5 or C7 positions. |
| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | C5 sulfonic acid derivatives. |
Note : Modifications at the indole ring directly influence π-stacking interactions in biological targets .
Oxoacetamide Group Transformations
The 2-oxoacetamide group is reactive toward hydrolysis and condensation:
-
Hydrolysis :
-
Conditions : NaOH (2M), H₂O/EtOH, reflux
-
Product : Carboxylic acid derivative.
-
-
Condensation with Hydrazines :
-
Reagents : Hydrazine hydrate, EtOH, Δ
-
Product : Hydrazide analogs.
-
Cross-Coupling Reactions
The bromophenyl group enables palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Applications |
|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl synthesis. |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃, NEt₃ | Alkynylated derivatives. |
Yield Optimization : Reactions require anhydrous conditions and inert atmospheres (N₂/Ar).
Reductive Transformations
Catalytic hydrogenation reduces unsaturated bonds:
-
Conditions : H₂ (1 atm), Pd/C, MeOH, 25°C
-
Outcome : Saturated piperazine or indole derivatives (rarely applied due to aromatic stability).
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 399.3 g/mol. Its structure features a bromophenyl group attached to a piperazine moiety, which is further connected to an indole derivative. This structural configuration is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide exhibit significant anticancer properties. For instance, derivatives with indole and piperazine frameworks have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that the indole component may play a role in modulating neurotransmitter systems and reducing oxidative stress, thereby protecting neuronal cells from damage.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against bacterial strains, making them potential candidates for developing new antibiotics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Piperazine Ring : Starting with appropriate amines and carbonyl compounds.
- Bromination : Introducing the bromine atom into the phenyl ring.
- Indole Coupling : Reacting the piperazine derivative with indole or its derivatives to form the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in a rodent model of oxidative stress-induced neuronal injury. The treatment group showed significant improvements in behavioral tests and reduced markers of oxidative stress compared to controls, suggesting that this compound could be developed for therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate the activity of various neurotransmitter systems. The bromophenyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs based on structural features, physicochemical properties, and reported biological activities:
Key Observations:
Halogen Effects: The 3-bromophenyl group in the target compound increases lipophilicity compared to 4-fluorobenzyl (logP ~2.5 vs. Chlorine-substituted analogs (e.g., 3-chlorophenyl) exhibit reduced molecular weight but similar polarity .
Indole Position :
- Indol-2-ylcarbonyl (target) vs. indol-3-yl (): The 3-position is associated with microtubule disruption (e.g., D-24851) , while the 2-position may favor alternative binding modes.
Piperazine Modifications :
- Piperazine-linked indole-2-carbonyl (target) vs. 2-fluorophenyl (): Fluorophenyl-piperazines are common in CNS-targeting drugs (e.g., antipsychotics) , whereas indole-carbonyl derivatives may target kinases or tubulin.
Biological Activity :
- The target compound lacks direct activity data but shares structural motifs with D-24851 , a microtubule inhibitor with oral bioavailability and efficacy against multidrug-resistant tumors .
- Analogs with benzodiazol-2-one () or isoxazole () substituents show divergent applications, emphasizing the role of the indole-piperazine core in target specificity.
Biological Activity
N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a compound with significant potential in pharmacological applications, particularly due to its structural features that allow interaction with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C21H19BrN4O3
- Molecular Weight: 455.3 g/mol
- IUPAC Name: N-(3-bromophenyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide
The compound consists of a bromophenyl group, an indole moiety, and a piperazine ring, which contribute to its biological activity. The presence of the bromine atom enhances the compound's reactivity and binding affinity to biological targets.
This compound is believed to exert its effects through the following mechanisms:
- Receptor Interaction: The indole moiety is known for its interactions with serotonin receptors, which play critical roles in mood regulation and other physiological processes.
- Neurotransmitter Modulation: The piperazine ring can influence various neurotransmitter systems, potentially affecting dopamine and serotonin pathways.
- Enhanced Binding Affinity: The bromophenyl group may improve selectivity and affinity for specific receptors or enzymes, making the compound a candidate for drug development targeting neurological disorders.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit various biological activities:
Case Studies
-
Dopamine Receptor Agonism:
A study conducted using β-arrestin recruitment assays demonstrated that certain analogs of piperazine derivatives, including those with indole modifications, exhibited selective agonist activity for D3 dopamine receptors. The EC50 values for these compounds were significantly lower than those for D2 receptors, indicating a preference for D3 receptor interaction . -
Neuroprotective Effects:
In vivo studies have suggested that compounds with similar structures can protect against neurodegeneration by modulating endocannabinoid signaling pathways. This was evidenced by PET imaging studies showing specific binding to monoacylglycerol lipase (MAGL), which is involved in neuroinflammatory responses .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. A plausible route includes:
Piperazine Functionalization: React 1H-indole-2-carbonyl chloride with piperazine to form 4-(1H-indol-2-ylcarbonyl)piperazine.
Oxoacetamide Formation: Introduce the 2-oxoacetamide moiety via condensation of chlorooxoacetate with the piperazine intermediate.
Bromophenyl Coupling: Attach the 3-bromophenyl group through nucleophilic substitution or amide coupling.
Optimization Tips:
- Use N,N-diisopropylethylamine (DIPEA) as a base to enhance nucleophilicity in polar aprotic solvents (e.g., DMF).
- Monitor reaction progress via TLC or LC-MS to minimize side products.
- Purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Basic: Which spectroscopic and crystallographic techniques are critical for validating the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Confirm the presence of the indole NH (~10–12 ppm), bromophenyl aromatic protons (7.2–7.8 ppm), and piperazine methylene groups (3.0–3.5 ppm).
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign connectivity between the indole, piperazine, and acetamide groups.
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., ESI-HRMS for [M+H]+ ion).
- X-ray Crystallography: Resolve the crystal structure using SHELX software for refinement. Key parameters include R1 factor (<0.05) and data-to-parameter ratio (>15) .
- FT-IR/Raman: Identify carbonyl stretches (~1650–1750 cm⁻¹) and indole/phenyl vibrations .
Advanced: How can researchers address contradictions in reported biological activities of this compound (e.g., antifungal vs. TRPC channel modulation)?
Methodological Answer:
- Target-Specific Assays: Conduct in vitro binding assays (e.g., radioligand displacement for 5-HT1A receptors ) and functional assays (e.g., Ca²⁺ flux for TRPC3/6/7 activation ).
- Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the indole (e.g., 5-methoxy substitution) or bromophenyl (e.g., chloro replacement) groups to isolate target-specific effects.
- Dose-Response Analysis: Compare EC50/IC50 values across studies to identify concentration-dependent activity shifts.
- Meta-Analysis: Evaluate experimental conditions (e.g., cell lines, assay buffers) that may influence outcomes .
Advanced: What computational approaches are suitable for predicting the binding mode of this compound with potential biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into X-ray structures of homologous targets (e.g., 5-HT1A receptors or TRPC channels). Prioritize docking poses with favorable ΔG values (<−7 kcal/mol).
- Molecular Dynamics (MD) Simulations: Run 100-ns MD simulations (AMBER/CHARMM force fields) to assess binding stability and key interactions (e.g., hydrogen bonds with piperazine nitrogen).
- Pharmacophore Modeling: Identify critical features (e.g., bromophenyl hydrophobicity, indole π-π stacking) using tools like LigandScout .
Advanced: How should researchers refine the crystal structure of this compound using SHELX, and what pitfalls must be avoided?
Methodological Answer:
- Data Collection: Use high-resolution (<1.0 Å) single-crystal X-ray data. Ensure completeness >95% and I/σ(I) >2.
- SHELXL Workflow:
- Initial Model: Generate with SHELXT via dual-space methods.
- Refinement Cycles: Alternate between isotropic/anisotropic refinement and electron density map analysis (Fo-Fc maps).
- Disorder Handling: Apply PART/SAME commands for disordered bromophenyl or piperazine moieties.
- Validation: Check R1/wR2 convergence (<0.05/0.10) and ADPs for thermal motion anomalies. Avoid over-interpretation of weak density regions .
Advanced: What strategies can elucidate the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate intrinsic clearance (CLint) using the half-life method.
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites. Key metabolic sites:
- Piperazine N-oxidation.
- Indole hydroxylation.
- CYP Inhibition Screening: Assess CYP3A4/2D6 inhibition potential to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
